cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved through methodologies that allow for the selection of cis or trans acids. These methods involve adjustments in reaction conditions and optical resolution, demonstrating the flexibility in synthesizing similar complex structures (Bakonyi et al., 2013). Additionally, the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine highlights a potential route for producing key intermediates of related compounds with high yield and mild conditions (Hao et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been explored through various synthetic approaches. For instance, the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor has provided insights into the molecular architecture and stereoselectivity of related piperidine derivatives (Marin et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid derivatives have been characterized by their stereoselectivity and efficiency. For example, the resolution of cis,cis-3-N-tert-butoxycarbonyl-5-methoxycarbonylcyclohexanecarboxylic Acid showcases the ability to achieve enantioselective separations, which is crucial for the synthesis of stereochemically pure compounds (Ju, 2014).
Physical Properties Analysis
The synthesis and characterization of stereoisomers, such as cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, provide valuable information on the physical properties of related cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid derivatives. These studies contribute to understanding the conformational dynamics and stability of these compounds (Brown, 1964).
Chemical Properties Analysis
The chemical properties of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid and its derivatives are pivotal for their application in synthetic chemistry. For example, cis-dihydroxylation of alkenes using cis-Dioxoruthenium(VI) complexes demonstrates the reactivity and potential catalytic applications of these compounds in organic synthesis (Yip et al., 2005).
Scientific Research Applications
Synthesis and Stereochemistry
- The molecule has been involved in the synthesis of unnatural amino acids, like 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, where adjustments in reaction conditions allowed the obtainment of either pure cis or trans acid. This shows its utility in the stereochemical control in synthetic chemistry (Bakonyi et al., 2013).
Building Block for Biologically Active Compounds
- It serves as a building block in the scale-up synthesis of deuterium-labeled compounds, specifically cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, which is essential in the preparation of various biologically active compounds and materials science applications. This highlights its role in the synthesis of complex molecules for pharmacokinetic studies (Yamashita et al., 2019).
Role in Enantioselective Synthesis
- The compound is significant in the context of enantioselective synthesis, as demonstrated by its use in the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent protein kinase inhibitors, suggesting its potential industrial applications in the pharmaceutical sector (Hao et al., 2011).
Crystalline Structure Analysis
- Studies have been conducted on its crystalline structures to understand the molecular conformations and interactions, crucial for designing molecules with desired chemical and physical properties. For instance, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine studies examined the role of N-methylation in peptide conformation, providing insights into molecular design and drug development (Jankowska et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid |
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